
氨-d3
概述
描述
Ammonia-d3, also known as ND3, is a variant of ammonia where the hydrogen atoms are replaced by deuterium . It has a molecular weight of 20.05 .
Synthesis Analysis
Ammonia-d3 can be synthesized through various methods. One recent approach involves the use of a samarium compound mixed with water and a molybdenum catalyst to promote ammonia synthesis from dinitrogen under ambient conditions . Another method involves mechanochemistry, which is a clean and green technique allowing reactions to be performed either entirely solvent-free or requiring a significantly reduced amount of solvent .
Molecular Structure Analysis
The molecular structure of Ammonia-d3 is similar to that of regular ammonia (NH3), but with the hydrogen atoms replaced by deuterium . The molecular formula is ND3 .
Physical And Chemical Properties Analysis
Ammonia-d3 is a gas with a vapor density of 0.6 (vs air). It has a vapor pressure of 4802 mmHg at 15.5 °C. Its isotopic purity is 99 atom % D and it has an assay of 99% (CP). The autoignition temperature is 1203 °F. It has a boiling point of -33 °C and a melting point of -78 °C .
科学研究应用
催化和氮还原反应 (NRR): 氨对人类社会的发展至关重要。正在进行对新的合成氨方法的研究,例如使用有缺陷的碳材料进行催化。例如,石墨烯中的缺陷和掺杂可以提高其催化 NRR 的反应性(Liu et al., 2021)。
光催化氨合成: 使用阳光和光催化剂的光催化氨生产是一个新兴领域。它允许在温和条件下将氮还原为氨,尽管当前速率还不适用于大规模使用(Zhang et al., 2019)。
氨的电合成: 电化学提供了一条在要求较低的条件下合成氨的途径。电合成电池可以使用可再生能源生产可持续的、分散的氨(Shipman & Symes, 2017)。
环境影响: 氨是总反应性氮的主要成分,对环境有重大影响。它在大气颗粒物形成、能见度下降和敏感生态系统中的氮沉降中起着关键作用(Behera et al., 2013)。
氨作为储能和燃料: 氨正被探索作为储能中间体和清洁能源载体。正在开发诸如太阳能驱动的纳米结构光电化学电池等新技术,以将大气中的氮转化为氨(Ali et al., 2016)。
氮到氨的电催化和光(电)催化还原: 人们越来越关注在环境条件下将氮电催化和光(电)催化还原为氨。催化剂设计对于这些过程至关重要,最近的发展集中在催化剂性质与氨生产性能之间的关系上(Guo et al., 2018)。
大气化学和沉降: 氨是大气中最丰富的碱性气体,在大气化学中至关重要。它的来源包括农业、工业过程和车辆排放。了解其来源、沉降和大气行为对于制定有效的控制策略至关重要(Behera et al., 2013)。
固体氧化物燃料电池 (SOFC) 中的氨: 氨是 SOFC 的潜在燃料。研究正在探索氨燃料 SOFC 中的热电化学过程,以优化性能并了解涉及的复杂物理化学相互作用(Ni, 2011)。
安全和危害
Ammonia-d3 is a flammable gas. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
未来方向
属性
InChI |
InChI=1S/H3N/h1H3/i/hD3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKDVFQNNGYKY-ZRLBSURWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159429 | |
| Record name | (2H3)Ammonia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.049 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonia-d3 | |
CAS RN |
13550-49-7, 84796-14-5 | |
| Record name | Ammonia-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H3)Ammonia | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonia-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084796145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H3)Ammonia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H3)ammonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

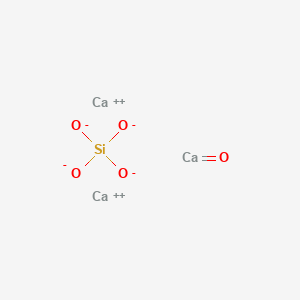
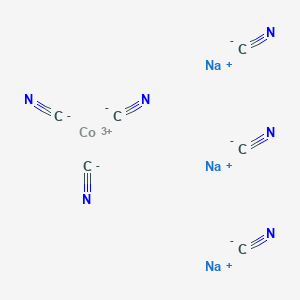
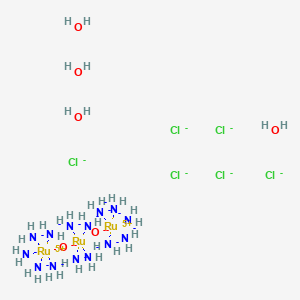
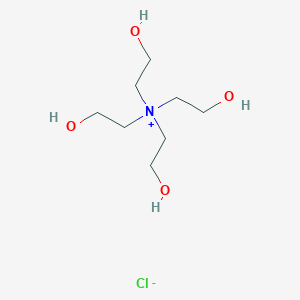




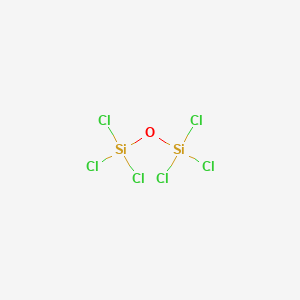



![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
